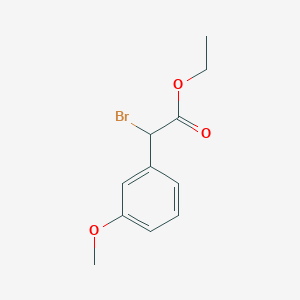
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group, a methoxyphenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(3-methoxyphenyl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Ethyl 2-(3-methoxyphenyl)acetate derivatives.
Reduction: Ethyl 2-bromo-2-(3-methoxyphenyl)ethanol.
Oxidation: Ethyl 2-bromo-2-(3-hydroxyphenyl)acetate.
Applications De Recherche Scientifique
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-2-(3-methoxyphenyl)acetate depends on the specific reaction it undergoes. For nucleophilic substitution, the bromo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. Oxidation reactions involve the addition of oxygen or removal of hydrogen, converting the methoxy group to a hydroxyl group.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-bromoacetate: Lacks the methoxyphenyl group, making it less complex and less reactive in certain reactions.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-chloro-2-(3-methoxyphenyl)acetate: Contains a chloro group instead of a bromo group, which can influence its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3 |
Clé InChI |
MSLDAKPTAKKROX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=CC=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


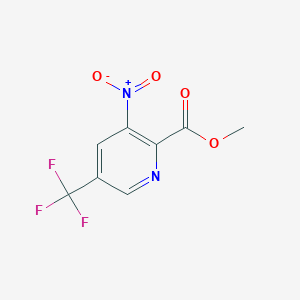

![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
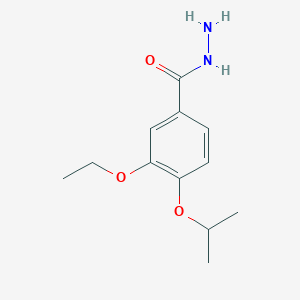
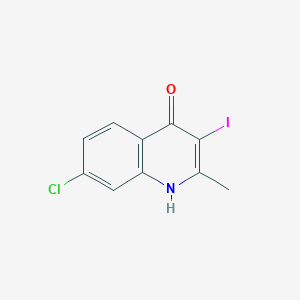

![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
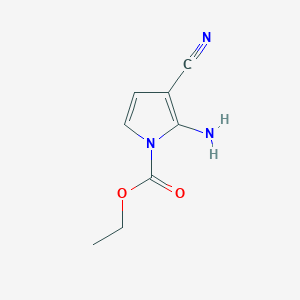
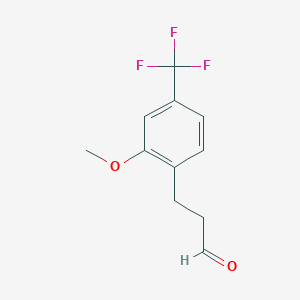
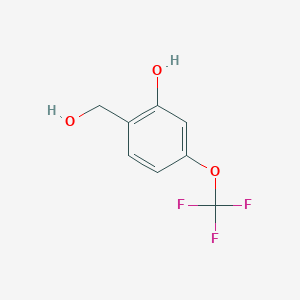

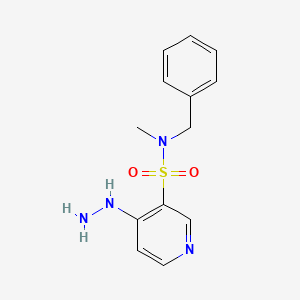
![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)

